molecular formula C9H10O3 B181754 4-Methoxy-2-methylbenzoic acid CAS No. 6245-57-4

4-Methoxy-2-methylbenzoic acid

Cat. No.: B181754
CAS No.: 6245-57-4
M. Wt: 166.17 g/mol
InChI Key: MSVRGYOYISBGTH-UHFFFAOYSA-N
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Safety and Hazards

4-Methoxy-2-methylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

4-Methoxy-2-methylbenzoic acid may be used in the synthesis of 4-methoxy-2-methylbenzoates of Y(III) and lanthanides (III) (La to Lu, excluding Pm) . It may also be used to synthesize this compound hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .

Mechanism of Action

Target of Action

4-Methoxy-2-methylbenzoic acid, also known as 2-methylanisic acid , is a trisubstituted aromatic compound . It readily forms complexes with various metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) . These metal ions can be considered as the primary targets of this compound.

Mode of Action

The compound interacts with its targets through the formation of complexes It’s known that the compound undergoes nucleophilic substitution reactions . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group . These factors favor an SN2 mechanism by stabilizing the transition state .

Biochemical Pathways

The compound is involved in the synthesis of 4-methoxy-2-methylbenzoates of y(iii) and lanthanides (iii) (la to lu, excluding pm) . It may also be used to synthesize this compound hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .

Pharmacokinetics

The compound’s water solubility, a key factor influencing bioavailability, is estimated to be 9164 mg/L at 25°C .

Result of Action

The compound’s ability to form complexes with various metal ions suggests it may have potential applications in areas such as coordination chemistry and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

It is known that this compound readily forms complexes with various metal ions such as Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) . This suggests that 4-Methoxy-2-methylbenzoic acid may interact with enzymes, proteins, and other biomolecules that contain these metal ions.

Molecular Mechanism

It is known to form complexes with various metal ions , which suggests that it may interact with biomolecules in a manner dependent on these ions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylbenzoic acid can be synthesized through several methods. One common method involves the radical halogenation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source. This is followed by nucleophilic substitution with methoxide to yield this compound . The reaction conditions typically involve the use of chlorobenzene as a solvent and benzoyl peroxide as a radical initiator .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRGYOYISBGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344481
Record name 4-Methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-57-4
Record name 4-Methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Methoxy-2-methylbenzoic acid interact with metal ions, and what are the structural characteristics of the resulting complexes?

A1: this compound acts as a bidentate ligand, meaning it binds to a metal ion through two oxygen atoms. These oxygen atoms belong to the carboxylate group (-COO-) present in the molecule []. This binding mode forms a stable six-membered ring with the metal ion.

Q2: What insights do the thermal properties of these metal complexes provide?

A2: Thermal analysis, specifically thermogravimetric analysis (TGA), reveals crucial information about the stability and decomposition patterns of the complexes. Upon heating, the complexes initially lose any associated water molecules in a dehydration step []. Subsequently, the anhydrous complexes exhibit distinct decomposition behaviors:

  • Cu, Zn, and Cd complexes decompose directly to their respective metal oxides (MO) [].
  • Mn, Co, and Ni complexes follow a more intricate pathway. They initially decompose to a mixture of the free metal and its oxide. This mixture then undergoes further oxidation upon continued heating, ultimately yielding the metal oxides Mn3O4, Co3O4, and NiO, respectively [].

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